molecular formula C8H9NO3 B1592735 Methyl 4-(hydroxymethyl)picolinate CAS No. 317335-15-2

Methyl 4-(hydroxymethyl)picolinate

Cat. No.: B1592735
CAS No.: 317335-15-2
M. Wt: 167.16 g/mol
InChI Key: WEIFQBALQLWZFZ-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)picolinate is an organic compound with the molecular formula C₈H₉NO₃ It is a derivative of picolinic acid, featuring a hydroxymethyl group attached to the fourth position of the pyridine ring and a methyl ester group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxymethyl)picolinate can be synthesized through several methods. One common approach involves the esterification of 4-(hydroxymethyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, ensuring complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)picolinic acid.

    Reduction: 4-(Hydroxymethyl)picolinic alcohol.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(hydroxymethyl)picolinate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which methyl 4-(hydroxymethyl)picolinate exerts its effects depends on its specific application. In biological systems, it may act as a ligand, binding to metal ions or enzymes and modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(hydroxymethyl)benzoate: Similar structure but with a benzene ring instead of a pyridine ring.

    Methyl 4-(hydroxymethyl)nicotinate: Similar structure but with a carboxyl group at the third position of the pyridine ring.

Uniqueness

Methyl 4-(hydroxymethyl)picolinate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(hydroxymethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7-4-6(5-10)2-3-9-7/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIFQBALQLWZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630559
Record name Methyl 4-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317335-15-2
Record name Methyl 4-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 317335-15-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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